2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chloro, fluoro, methyl, and nitro functional groups attached to a phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:
Halogenation: The addition of chloro and fluoro groups to the aromatic ring.
Acylation: The formation of the acetamide linkage through a reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, halogenation, and acylation reactions under controlled conditions to ensure high yield and purity. Specific catalysts and solvents may be used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of dehalogenated or denitrated products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- 2-(2-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(4-nitrophenyl)acetamide
Uniqueness
The presence of both chloro and fluoro groups in 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide may confer unique chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9-7-10(19(21)22)5-6-14(9)18-15(20)8-11-12(16)3-2-4-13(11)17/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVVDJYMBAMGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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